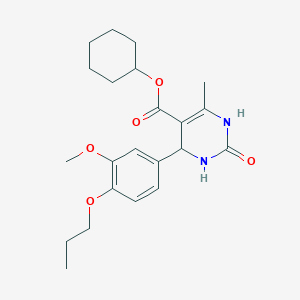![molecular formula C12H15F2NO B5117116 [1-(2,5-difluorobenzyl)-2-pyrrolidinyl]methanol](/img/structure/B5117116.png)
[1-(2,5-difluorobenzyl)-2-pyrrolidinyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(2,5-difluorobenzyl)-2-pyrrolidinyl]methanol, also known as DFPM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DFPM is a synthetic compound that belongs to the class of molecules known as GABA agonists, which are compounds that activate the GABA receptors in the brain.
Mecanismo De Acción
[1-(2,5-difluorobenzyl)-2-pyrrolidinyl]methanol activates the GABA receptors in the brain, which are responsible for inhibiting neurotransmission. By activating these receptors, [1-(2,5-difluorobenzyl)-2-pyrrolidinyl]methanol can reduce the activity of neurons in the brain, which can lead to a reduction in anxiety, depression, and seizures.
Biochemical and Physiological Effects:
[1-(2,5-difluorobenzyl)-2-pyrrolidinyl]methanol has been shown to have a number of biochemical and physiological effects. In animal models, [1-(2,5-difluorobenzyl)-2-pyrrolidinyl]methanol has been shown to increase the levels of GABA in the brain, which can lead to a reduction in anxiety and depression. [1-(2,5-difluorobenzyl)-2-pyrrolidinyl]methanol has also been shown to reduce the activity of glutamate, which is a neurotransmitter that is involved in the development of seizures. Additionally, [1-(2,5-difluorobenzyl)-2-pyrrolidinyl]methanol has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [1-(2,5-difluorobenzyl)-2-pyrrolidinyl]methanol in lab experiments is that it has a relatively low toxicity profile, which makes it a safer alternative to other GABA agonists. [1-(2,5-difluorobenzyl)-2-pyrrolidinyl]methanol is also relatively easy to synthesize, which makes it more accessible for researchers. One limitation of using [1-(2,5-difluorobenzyl)-2-pyrrolidinyl]methanol in lab experiments is that it has a relatively short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are a number of future directions for research on [1-(2,5-difluorobenzyl)-2-pyrrolidinyl]methanol. One area of focus could be on its potential use in treating drug addiction, as it has been shown to reduce drug-seeking behavior in animal models. Another area of focus could be on its potential use in treating neurological disorders such as anxiety and depression. Additionally, further research could be done to understand the long-term effects of [1-(2,5-difluorobenzyl)-2-pyrrolidinyl]methanol, as well as its potential interactions with other drugs.
Métodos De Síntesis
[1-(2,5-difluorobenzyl)-2-pyrrolidinyl]methanol can be synthesized using a multi-step process that involves the reaction of 2,5-difluorobenzyl chloride with pyrrolidine to form the intermediate 1-(2,5-difluorobenzyl)pyrrolidine. This intermediate is then reacted with formaldehyde and sodium borohydride to yield [1-(2,5-difluorobenzyl)-2-pyrrolidinyl]methanol.
Aplicaciones Científicas De Investigación
[1-(2,5-difluorobenzyl)-2-pyrrolidinyl]methanol has been studied for its potential therapeutic applications in a variety of neurological disorders, including anxiety, depression, and epilepsy. [1-(2,5-difluorobenzyl)-2-pyrrolidinyl]methanol has been shown to have anxiolytic and antidepressant effects in animal models, and it has also been shown to have anticonvulsant properties. [1-(2,5-difluorobenzyl)-2-pyrrolidinyl]methanol has also been studied for its potential use in treating drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Propiedades
IUPAC Name |
[1-[(2,5-difluorophenyl)methyl]pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO/c13-10-3-4-12(14)9(6-10)7-15-5-1-2-11(15)8-16/h3-4,6,11,16H,1-2,5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMUXNDHKZOOTCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=C(C=CC(=C2)F)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-bromophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5117040.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(3-fluorophenyl)urea](/img/structure/B5117045.png)
![N-(4-bromophenyl)-3-{[(3-nitrophenyl)amino]sulfonyl}benzamide](/img/structure/B5117053.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5117059.png)
![N-(2-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide](/img/structure/B5117076.png)


![N-[4-(1,3-benzoxazol-2-yl)benzyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5117097.png)

![2-{[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)acetamide](/img/structure/B5117115.png)
![3-allyl-5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5117119.png)
![4-phenyl-4,5-diazatetracyclo[6.3.2.0~2,7~.0~9,11~]tridec-12-ene-3,6-dione](/img/structure/B5117145.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5117157.png)
